molecular formula C14H22O2 B8541330 1,3-Dibutoxybenzene CAS No. 56106-38-8

1,3-Dibutoxybenzene

Cat. No. B8541330
M. Wt: 222.32 g/mol
InChI Key: OIPUSGXLZPNABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07528124B2

Procedure details

25.5 g of butyl bromide was added to a 150 mL acetone solution of 26.4 g of potassium carbonate and 10.0 g of resorcinol, after which the reaction mixture was stirred for 6 hours at 90° C. 100 mL of a saturated ammonium chloride aqueous solution was poured into the reaction solution under stirring, following by 30 minutes more stirring, after which the solvent was distilled off under reduced pressure. 200 mL of water was added, after which extraction was performed with ethyl acetate (200 mL×3). The organic layer was washed with saturated brine and dried with magnesium sulfate, and the drying agent was then filtered off and the solvent was distilled off under reduced pressure. The residue thus obtained was separated and purified by column chromatography (silica gel 60, mobile phase: hexane/ethyl acetate=95/5 to 1/1; v/v) to obtain 11.0 g of the titled compound (colorless oily substance).
Quantity
25.5 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH3:4].[C:6](=[O:9])([O-])[O-].[K+].[K+].[C:12]1([CH:19]=[CH:18][CH:17]=[C:15]([OH:16])[CH:14]=1)O.[Cl-].[NH4+].[CH3:22][C:23]([CH3:25])=O>>[CH2:1]([O:16][C:15]1[CH:17]=[CH:18][CH:19]=[C:12]([O:9][CH2:6][CH2:22][CH2:23][CH3:25])[CH:14]=1)[CH2:2][CH2:3][CH3:4] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
25.5 g
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
26.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
10 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
150 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
after which the reaction mixture was stirred for 6 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
under stirring
WAIT
Type
WAIT
Details
following by 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
more stirring
DISTILLATION
Type
DISTILLATION
Details
after which the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
200 mL of water was added
EXTRACTION
Type
EXTRACTION
Details
after which extraction
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the drying agent was then filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was separated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel 60, mobile phase: hexane/ethyl acetate=95/5 to 1/1; v/v)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(CCC)OC1=CC(=CC=C1)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.